Benzyl(3-bromopropyl)dimethylsilane
Description
Benzyl(3-bromopropyl)dimethylsilane is a silicon-based organometallic compound featuring a benzyl group, a 3-bromopropyl chain, and two methyl substituents bonded to a central silicon atom. These compounds are typically synthesized via halogenation or alkylation reactions involving brominated precursors and silicon-containing reagents, as seen in the synthesis of pyrrole derivatives in .
Bromopropyl groups are critical for their reactivity in nucleophilic substitutions, making them valuable intermediates in pharmaceuticals, agrochemicals, and polymer chemistry . The dimethylsilane moiety enhances thermal stability and modifies hydrophobicity, which is advantageous in material science applications .
Properties
CAS No. |
61676-46-8 |
|---|---|
Molecular Formula |
C12H19BrSi |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
benzyl-(3-bromopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
NJGXUDCTOARTSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCBr)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-bromopropyl)dimethylsilane typically involves the reaction of benzyl chloride with 3-bromopropyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-silicon bonds.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride (LiAlH4) to form the corresponding silane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can convert the silicon atom to a silanol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of benzyl(3-azidopropyl)dimethylsilane or benzyl(3-thiopropyl)dimethylsilane.
Reduction: Formation of benzyl(3-propyl)dimethylsilane.
Oxidation: Formation of benzyl(3-bromopropyl)dimethylsilanol.
Scientific Research Applications
Benzyl(3-bromopropyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and as a precursor for functionalized silanes used in coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzyl(3-bromopropyl)dimethylsilane in chemical reactions involves the reactivity of the bromine atom and the silicon center. The bromine atom acts as a leaving group in substitution reactions, allowing nucleophiles to attack the carbon-silicon bond. The silicon atom can participate in various transformations, including hydrosilylation and oxidation, due to its affinity for oxygen and other electronegative elements.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Benzyl 3-bromopropyl ether (CAS 54314-84-0)
- Structure : Benzyl group linked to a 3-bromopropyl chain via an ether oxygen.
- Properties : Molecular weight 229.11, purity ≥94%, used in organic synthesis and antimicrobial studies .
- Applications : Intermediate in pharmaceutical synthesis (e.g., antimicrobial agents in ) .
3-Aminopropyl(dimethyl)methoxy silane
- Structure: Silicon center with dimethyl, methoxy, and aminopropyl groups.
- Properties: Hydrolyzes to form silanol, enabling surface functionalization in coatings and adhesives .
- Applications : Coupling agent in composites and biomedical materials .
Benzyl 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Commercial and Industrial Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
